
Catalpalactone
概要
説明
Catalpalactone is a bioactive compound isolated from Catalpa ovata (Bignoniaceae), a plant native to East Asia. Structurally, it belongs to the naphthoquinone class and is characterized by a bicyclic lactone framework . Research highlights its potent anti-inflammatory properties, particularly in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. This compound inhibits nitric oxide (NO) production and inducible NO synthase (iNOS) expression at an IC50 of 9.80 µM . It suppresses pro-inflammatory cytokines (IL-6, TNF-α) and blocks key signaling pathways, including IRF3, NF-κB, and STAT1 .
準備方法
Synthetic Preparation Methods
Wittig Reaction and Alkylidenephthalide Formation
The foundational synthetic approach to catalpalactone involves the Wittig reaction between phosphoranes and phthalic anhydride derivatives. As reported by , alkylidenephthalides (5 , 6 , 7 ) were synthesized using phosphoranes 4a , 4b , and 4c under standard Wittig conditions. For example, phosphorane 4a reacts with phthalic anhydride to yield the E- and Z-isomers of alkylidenephthalide 5 , which serves as a precursor for subsequent lactonization.
Table 1: Key Intermediates in this compound Synthesis
Intermediate | Reagent | Product | Yield (%) |
---|---|---|---|
4a | Phthalic anhydride | Alkylidenephthalide 5 | 62 |
4b | Phthalic anhydride | Alkylidenephthalide 6 | 58 |
4c | Phthalic anhydride | Alkylidenephthalide 7 | 60 |
Lactonization and Selenolactonization
The alkylidenephthalides undergo lactonization using chloro(trimethyl)silane and sodium iodide to form dilactones 8 and 3 . However, attempts to isomerize dilactone 3 directly into this compound (1 ) were unsuccessful. To circumvent this, selenolactonization was employed: acid (E) 12 , derived from dihydrothis compound 9 , reacted with selenium reagents to form selenide 2 , which was subsequently oxidized with HO–AcOH to yield this compound .
Natural Extraction and Isolation from Catalpa ovata
Solvent Extraction and Partitioning
The dried wood of Catalpa ovata (20 kg) is extracted with methanol (4 × 54 L) at room temperature, followed by solvent evaporation to obtain a crude methanol extract (1.5 kg) . Sequential partitioning with hexane, ethyl acetate (EtOAc), and butanol (BuOH) isolates the EtOAc-soluble fraction (700 g), which is enriched in naphthoquinones like this compound .
Table 2: Solvent Partitioning of Catalpa ovata Extract
Solvent | Volume (L) | Key Components |
---|---|---|
Hexane | 10 × 2 | Lipophilic compounds |
EtOAc | 10 × 2 | This compound, phenolics |
BuOH | 8 × 2 | Polar glycosides |
Column Chromatography Purification
The EtOAc fraction undergoes silica gel column chromatography using gradient elution (hexane–EtOAc, 99:1 to 1:4; EtOAc–MeOH, 1:0 to 0:1) to yield seven sub-fractions . Fraction F05 (140 g) is further purified with CHCl–MeOH (1:0 to 4:1) to isolate this compound (60 g, >95% purity) . Nuclear magnetic resonance (NMR) data (1H, 13C) confirm the structure by comparison with published spectra .
Analytical Characterization
Spectroscopic Identification
This compound is characterized by distinct NMR signals:
-
1H-NMR (400 MHz, CDCl): δ 7.68 (d, J = 8.0 Hz, H-5), 7.42 (d, J = 8.0 Hz, H-8), 6.32 (s, H-3) .
-
13C-NMR (100 MHz, CDCl): δ 184.2 (C-1), 170.5 (C-10), 158.9 (C-4) .
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, MeOH–HO, 70:30) confirms purity, with this compound eluting at 12.3 min (λ = 254 nm) .
Comparative Analysis of Preparation Methods
Table 3: Synthetic vs. Natural Isolation
Parameter | Synthetic Route | Natural Isolation |
---|---|---|
Yield | 12–15% (over 5 steps) | 0.3% (from plant biomass) |
Purity | ≥90% | ≥95% |
Time | 2–3 weeks | 1–2 weeks |
Cost | High (reagents, steps) | Moderate (solvents) |
Synthetic methods offer structural flexibility but suffer from low yields and complex steps. Natural extraction provides higher purity but depends on plant availability .
Challenges and Limitations
Isomerization Difficulties
Direct isomerization of dilactone 3 to this compound remains unachievable, necessitating indirect routes like selenolactonization .
Scalability Issues
Large-scale extraction requires 20 kg of plant material to yield 60 g of this compound, highlighting inefficiencies .
化学反応の分析
Types of Reactions: Catalpalactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the α,β-unsaturated six-member lactone ring, which is a key structural feature .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include nitric oxide, lipopolysaccharide, and hydrogen peroxide . Reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation.
Major Products Formed: The major products formed from the reactions of this compound include antimicrobial, cytotoxic, and insecticidal compounds . These products have been evaluated for their biological activities and have shown promising results in various studies .
科学的研究の応用
Chemical Properties and Structure
Catalpalactone is characterized by its unique chemical structure, which includes an α,β-unsaturated six-membered lactone ring. Its molecular formula is , and it exhibits notable lipophilicity, enhancing its interaction with biological membranes .
Anti-Inflammatory Effects
This compound has demonstrated significant anti-inflammatory effects in various studies. It acts primarily by inhibiting the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. The compound has an IC50 value of approximately 2.34 µM for NO production inhibition .
- Mechanism of Action : The anti-inflammatory effects are attributed to the suppression of key signaling pathways:
- Inhibition of NF-κB and IRF3 : this compound reduces the activation of nuclear factor-kappa B (NF-κB) and interferon regulatory factor 3 (IRF3), which are critical for inflammatory mediator expression .
- Cytokine Modulation : Treatment with this compound leads to decreased levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .
Potential Therapeutic Uses
The anti-inflammatory properties of this compound suggest its potential as a therapeutic agent in treating inflammatory diseases. Studies indicate that it may be beneficial in conditions characterized by excessive inflammation, such as autoimmune disorders .
Antitumor Activity
Research has also indicated that this compound may possess antitumor-promoting potential. It has been shown to inhibit TPA-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells, suggesting a role in cancer prevention .
Applications in Pest Control
This compound exhibits significant insecticidal properties, particularly against termites. In bioassays, it has been reported to cause 99% mortality in termites (Reticulitermes flavipes) when tested with wood treated with this compound . This property highlights its potential use as a natural pesticide in agricultural settings.
Summary Table of Applications
Application Area | Description |
---|---|
Anti-inflammatory | Inhibits NO production and iNOS expression; reduces IL-6 and TNF-α levels |
Therapeutic potential | Potential use in treating inflammatory diseases and cancer prevention |
Pest control | Effective against termites; high mortality rates observed in bioassays |
Case Studies
- Study on Anti-Inflammatory Effects : A study conducted on RAW264.7 cells demonstrated that this compound significantly inhibited NO production and iNOS expression while modulating pro-inflammatory cytokines .
- Pest Control Efficacy : Research highlighted that this compound-treated wood resulted in high mortality rates among termites, indicating its effectiveness as a natural insecticide .
作用機序
The mechanism of action of catalpalactone involves multiple molecular targets and pathways. It exerts its anti-inflammatory effects by inhibiting nitric oxide production and inducible nitric oxide synthase expression through both MyD88-dependent and independent pathways in lipopolysaccharide-stimulated RAW264.7 cells . This compound also suppresses signal transducer and activator of transcription 1 protein expression and interferon-β production, preventing interferon regulatory factor 3 and nuclear factor-κB activation . These actions collectively contribute to its anti-inflammatory and cytoprotective effects.
類似化合物との比較
Catalpalactone’s anti-inflammatory activity is contextualized below against structurally or functionally related compounds.
Catalposide
- Source : Catalpa ovata (same plant as this compound).
- Mechanism : Inhibits NF-κB activation and reduces TNF-α, IL-1β, and IL-6 in LPS-stimulated RAW264.7 cells .
- Efficacy : Comparable to this compound in NF-κB suppression but lacks reported effects on IRF3 or STAT1 pathways.
- Key Difference: Catalposide is an iridoid glycoside, while this compound is a naphthoquinone derivative, leading to divergent molecular targets .
GYF-17
- Source : Synthetic chlorinated chromone derivative.
- Mechanism: Suppresses STAT1/3 and ERK1/2 signaling, reducing NO and cytokines in LPS-induced macrophages .
- Efficacy: IC50 for NO inhibition is 12.3 µM, slightly higher than this compound’s 9.80 µM .
- Key Difference: Synthetic origin vs.
Luteolin
- Source : Widely distributed in plants (e.g., celery, thyme).
- Mechanism : Blocks TRIF-dependent pathways and NF-κB, reducing IL-6 and TNF-α .
- Efficacy: IC50 for NO inhibition is 15.2 µM, less potent than this compound .
- Key Difference : Broader bioavailability but lower specificity for macrophage-specific inflammation compared to this compound .
Sartorypyrone B
- Source: Fungus Neosartorya tsunodae.
- Mechanism : Cytotoxic agent with GI50 values of 17.8–25.0 µM against cancer cells .
- Key Difference: Primarily anticancer vs.
α-Lapachone
- Source : Catalpa ovata (same plant as this compound).
- Mechanism: Naphthoquinone derivative with antitumor and antiparasitic activities .
- Key Difference: Activates NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to reactive oxygen species (ROS) generation—unlike this compound’s anti-ROS role in inflammation .
Data Tables
Table 1: Anti-Inflammatory Efficacy of Selected Compounds
Table 2: Structural and Functional Comparison
Research Findings and Implications
- This compound’s Uniqueness : Dual inhibition of IRF3 and NF-κB distinguishes it from most natural anti-inflammatory compounds, which typically target one pathway .
- Therapeutic Potential: Its low cytotoxicity (up to 50 µM) and specificity for macrophage-mediated inflammation suggest utility in treating sepsis or rheumatoid arthritis .
- Limitations : Compared to luteolin, this compound has narrower bioavailability due to its plant-specific origin .
生物活性
Catalpalactone, a naphthoquinone derivative isolated from Catalpa ovata, has garnered attention for its diverse biological activities, particularly its anti-inflammatory and anti-termite properties. This article synthesizes current research findings, highlighting the compound's mechanisms of action, efficacy in various biological assays, and potential applications.
Chemical Structure and Properties
This compound is a naphthoquinone, characterized by its unique chemical structure that contributes to its biological activities. The compound's molecular formula is CHO, and it exhibits notable lipophilicity, which enhances its interaction with biological membranes.
Anti-Inflammatory Activity
Research has extensively documented the anti-inflammatory effects of this compound, particularly in models of inflammation induced by lipopolysaccharides (LPS).
- Inhibition of Nitric Oxide Production : this compound significantly reduces nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages. The compound achieves this by suppressing the expression of inducible nitric oxide synthase (iNOS), with an IC value of approximately 2.34 µM .
- Cytokine Modulation : The treatment with this compound leads to decreased levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). ELISA and real-time PCR analyses demonstrate that this compound inhibits both the protein and mRNA expression of these cytokines in a concentration-dependent manner .
- Signaling Pathway Interference : this compound inhibits key signaling pathways involved in inflammation. It reduces the activation of nuclear factor-kappa B (NF-κB) and interferon regulatory factor 3 (IRF3), which are critical for the expression of inflammatory mediators . Additionally, it suppresses STAT1 protein expression, further contributing to its anti-inflammatory profile .
Summary of Anti-Inflammatory Effects
Anti-Termite Activity
This compound has also demonstrated significant anti-termite properties, making it a candidate for natural pest control.
Efficacy Against Termites
In bioassays conducted by MacDaniel (1982), this compound exhibited a remarkable efficacy against the eastern subterranean termite (Reticulitermes flavipes), resulting in 99% mortality when termites were exposed to treated wood blocks containing the compound. This suggests that this compound acts as a potent insecticidal agent .
Study 1: Anti-Inflammatory Efficacy
A study published in 2019 investigated the anti-inflammatory effects of this compound in LPS-induced RAW264.7 cells. The findings confirmed that this compound significantly inhibited NO production and cytokine expression, supporting its potential use in treating inflammatory diseases .
Study 2: Termite Resistance
Research on wood species containing this compound revealed that untreated wood showed no weight loss from termite feeding, while extracted wood demonstrated significant resistance when treated with this compound, indicating its effectiveness as a natural insect repellent .
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for studying Catalpalactone's anti-inflammatory mechanisms?
Methodological Answer: LPS-induced RAW264.7 macrophage models are widely used to evaluate anti-inflammatory activity. Key assays include nitric oxide (NO) quantification (via Griess reagent), Western blot analysis of iNOS protein expression, and RT-qPCR for iNOS mRNA levels. Dose-response experiments (e.g., 0–50 μM this compound) should validate concentration-dependent effects, as demonstrated by reduced NO production and iNOS suppression at ≥30 μM .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HMBC) with high-resolution mass spectrometry (HR-MS) for unambiguous structural identification. For purity validation, use HPLC with UV/Vis or diode-array detection. Cross-reference spectral data with published literature to confirm stereochemical assignments .
Q. How should researchers design dose-response experiments for this compound to ensure reproducibility?
Methodological Answer: Use a logarithmic concentration range (e.g., 1–100 μM) to capture threshold and saturation effects. Include positive controls (e.g., dexamethasone for anti-inflammatory studies) and vehicle controls. Triplicate measurements per concentration minimize variability. Pre-treat cells with this compound for 1–2 hours before inflammatory induction (e.g., LPS) to assess preventive effects .
Advanced Research Questions
Q. How can contradictory findings between this compound's in vitro efficacy and in vivo bioavailability be resolved?
Methodological Answer: Conduct pharmacokinetic studies to measure absorption, distribution, and metabolism. Use LC-MS/MS to quantify this compound in plasma/tissues. If bioavailability is low, explore nanoformulations (e.g., liposomes) or pro-drug derivatives. Compare in vitro IC₅₀ values with achievable in vivo concentrations to assess translational relevance .
Q. What strategies validate the specificity of this compound's interaction with proposed molecular targets (e.g., NF-κB)?
Methodological Answer: Employ siRNA knockdown or CRISPR-Cas9 gene editing to silence target genes in cellular models. Use electrophoretic mobility shift assays (EMSAs) or chromatin immunoprecipitation (ChIP) to confirm direct binding. Cross-validate with computational docking studies and competitive inhibition assays using known inhibitors .
Q. How should researchers address variability in this compound's bioactivity across different cell lines?
Methodological Answer: Profile receptor expression (e.g., TLR4 for LPS response) in cell lines via flow cytometry or transcriptomics. Use primary cells (e.g., human peripheral blood monocytes) to complement immortalized lines. Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) can identify significant inter-model differences. Report cell passage numbers and culture conditions to enhance reproducibility .
Q. Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing this compound's dose-dependent effects?
Methodological Answer: Fit data to sigmoidal curves (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Use nonlinear regression tools (GraphPad Prism, R) with goodness-of-fit metrics (R², RMSE). For multiplex assays (e.g., cytokine arrays), apply false discovery rate (FDR) correction to adjust p-values. Report confidence intervals for key parameters .
Q. How can researchers distinguish between this compound's direct effects and off-target interactions?
Methodological Answer: Perform thermal shift assays (TSA) to detect target stabilization. Use orthogonal assays (e.g., enzymatic activity vs. cellular reporter systems) to confirm mechanism. Off-target profiling via kinase/GPCR panels or proteome-wide affinity pulldowns can identify non-specific interactions .
Q. Experimental Design & Validation
Q. What controls are essential for ensuring the reliability of this compound studies?
Methodological Answer: Include:
- Negative controls: Vehicle (e.g., DMSO ≤0.1%) and untreated cells.
- Positive controls: Reference compounds (e.g., aspirin for COX inhibition).
- Technical replicates: ≥3 independent experiments.
- Blinding: Randomize sample processing to reduce bias in high-throughput screens .
Q. How should researchers optimize solvent systems for this compound in aqueous assays?
Methodological Answer: Test solubility in DMSO, ethanol, or cyclodextrin-based solutions. Pre-filter (0.22 μm) stock solutions to remove particulates. Confirm solvent compatibility via cell viability assays (MTT/XTT). For in vivo studies, use biocompatible carriers like PEG-400 or saline with Tween-80 .
Q. Tables: Key Experimental Parameters for this compound Studies
特性
IUPAC Name |
3-(2,2-dimethyl-6-oxo-3H-pyran-5-yl)-3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-15(2)8-7-11(14(17)19-15)12-9-5-3-4-6-10(9)13(16)18-12/h3-7,12H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYSRANGENPXDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=C(C(=O)O1)C2C3=CC=CC=C3C(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928201 | |
Record name | 3-(6,6-Dimethyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10928201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1585-68-8, 133591-03-4 | |
Record name | Catalpalactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1585-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Catalpalactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001585688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(6,6-Dimethyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10928201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CATALPALACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P61GH0V29Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。